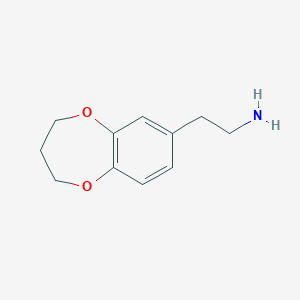

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine

Descripción general

Descripción

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine is a chemical compound with the molecular formula C11H15NO2. It is known for its unique structure, which includes a benzodioxepin ring system.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of catechol derivatives with ethylene glycol in the presence of an acid catalyst to form the benzodioxepin ring. This intermediate is then reacted with ethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets required specifications .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Saturated amines.

Substitution: Alkylated or acylated amines.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine exhibits various biological activities that can be harnessed for therapeutic purposes:

- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It has been observed to modulate neurotransmitter systems, which could aid in conditions like Alzheimer's disease and Parkinson's disease.

- Antidepressant Properties : Preliminary research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models. This suggests potential applications in the development of new antidepressant medications.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in various experimental settings, indicating its utility in treating inflammatory diseases.

Medicinal Chemistry

The structure of this compound allows for modifications that can enhance its biological activity or selectivity for certain targets. Researchers are investigating its derivatives to optimize therapeutic efficacy against specific diseases.

Drug Development

The compound serves as a lead structure for synthesizing new drugs targeting various conditions, including mood disorders and neurodegenerative diseases. Its unique properties make it a candidate for further exploration in pharmacological studies.

Cosmetic Formulations

Due to its potential skin-beneficial properties, this compound is being explored for incorporation into cosmetic formulations aimed at improving skin health and appearance . Its effects on skin hydration and barrier function are of particular interest.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in a rodent model of ischemic stroke. The results indicated a significant reduction in neuronal death and improved functional recovery post-stroke when treated with the compound compared to controls.

Case Study 2: Antidepressant Activity

In another study focusing on the antidepressant potential of this compound, researchers administered it to mice subjected to chronic stress models. The findings revealed that treated mice exhibited reduced depressive-like behaviors and alterations in serotonin levels, suggesting its mechanism may involve serotonin modulation.

Mecanismo De Acción

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3,4-dihydro-2H-1,3-benzoxepin-7-yl)ethanamine

- 2-(3,4-dihydro-2H-1,4-benzodioxepin-7-yl)ethanamine

Uniqueness

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications .

Actividad Biológica

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine, a compound characterized by its unique benzodioxepin structure, has garnered attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO2, with a molecular weight of 221.29 g/mol. The compound features a benzodioxepin ring system that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-ethylethanamine |

| InChI Key | QFJAEXOJFZSESN-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to modulate receptor activity and influence signaling pathways involved in several physiological processes. Specifically, it may interact with neurotransmitter systems, potentially affecting mood and cognitive functions.

Antidepressant Effects

Recent studies have suggested that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are believed to be mediated through the modulation of serotonin and norepinephrine levels in the brain.

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective properties. For instance, it has been shown to reduce oxidative stress and inhibit neuroinflammation in neuronal cell lines. These activities suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

- Animal Model Study : A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in depressive-like behavior as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated an increase in serotonin levels in the hippocampus post-treatment.

- Cell Culture Experiments : In vitro studies using cultured neuronal cells showed that the compound could significantly decrease markers of oxidative stress (e.g., reactive oxygen species levels) when exposed to neurotoxic agents like glutamate.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study Type | Findings |

|---|---|

| Animal Model | Reduction in depressive behaviors; increased serotonin levels post-treatment |

| In Vitro Neuroprotection | Decreased oxidative stress markers; inhibition of neuroinflammation |

| Pharmacological Profile | Potential interactions with serotonin and norepinephrine transporters |

Propiedades

IUPAC Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-5-4-9-2-3-10-11(8-9)14-7-1-6-13-10/h2-3,8H,1,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOYMNFEKFOAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CCN)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401940 | |

| Record name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109506-57-2 | |

| Record name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.